molecular formula C18H15PS3 B094957 Triphenyl trithiophosphite CAS No. 1095-04-1

Triphenyl trithiophosphite

Cat. No. B094957
CAS RN: 1095-04-1
M. Wt: 358.5 g/mol
InChI Key: MRQLRZQLPODMPG-UHFFFAOYSA-N
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Description

Triphenyl trithiophosphite is a chemical compound with the formula C18H15PS3 and a molecular weight of 358.480 . It is used in various applications due to its unique properties .


Synthesis Analysis

A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .


Molecular Structure Analysis

Triphenyl trithiophosphite consists of a phosphorus atom bonded to three phenyl groups . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride .


Chemical Reactions Analysis

Triphenyl phosphites are excellent organic phosphite anti-oxidants . They are used as stabilizers for polymers, such as polyethylene, polypropylene, polystyrene, polyvinyl chloride . The reaction mechanism involves three steps to synthesize triphenyl phosphites from phenols and PCl3 .


Physical And Chemical Properties Analysis

Triphenyl phosphite is soluble in organic solvents such as ethanol, benzene, and chloroform, with a density of 1.246 g/cm3 at 25°C . It is stable at room temperature and does not readily react with air .

Scientific Research Applications

  • High-Voltage Spinel LiNi0.5Mn1.5O4 Cathodes

    Organophosphorus compounds, including triphenyl phosphite, are studied as additives for the stabilization of high-voltage cathode-electrolyte interfaces in lithium-ion batteries. Such additives enhance cycling performance and facilitate ion transport at high rates, improving storage performance of Li/LNMO cells (Song et al., 2016).

  • Preparative Methods and Handling

    Tris(phenylthio)phosphine, an alternate name for triphenyl trithiophosphite, is prepared using thiophenol or diphenyl disulfide with yellow phosphorous. It's sensitive to air, potentially toxic, and must be handled with appropriate safety measures (Gastaldi & Stien, 2006).

  • Bioconjugation, Cross-linking, and Fluorescence

    Triphenylmethyl derivatives, like triphenyl trithiophosphite, are used in novel applications leveraging their ability to form a stabilized cation with additional functionalities. This includes uses in bioconjugation, cross-linking, mass-spectrometry, and optics (Shchepinov & Korshun, 2003).

  • Toxicity and Synergism with Malathion

    The toxicity of malathion, an insecticide, changes when combined with triphenyl phosphate (related to triphenyl trithiophosphite). Its synergistic effect varies across different strains of Tribolium castaneum, suggesting complex interactions in pest control scenarios (Binns, 1986).

  • Activated Carbons from Lotus Stalks

    Triphenyl phosphite is used as an activating agent to enhance the porosity, yield, and surface acidity of activated carbons derived from lotus stalks. This demonstrates its potential in materials science for creating high-performance carbon materials (Liu et al., 2013).

  • Lithium-Ion Battery Cathodes

    As an electrolyte additive in lithium-ion batteries, triphenyl phosphite improves the cyclic stability of lithium-rich layered oxide cathodes, indicating its crucial role in enhancing battery performance (Zhou et al., 2016).

Safety And Hazards

Triphenyl trithiophosphite can cause harm if swallowed, skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Polymer-supported triphenylphosphine (PS-TPP) has diverse chemistry and applications in organic synthesis . It has been used in functional group interconversions, heterocycle synthesis, metal complexes, and their application in synthesis, and total synthesis of natural products .

properties

IUPAC Name

tris(phenylsulfanyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQLRZQLPODMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148956
Record name Triphenyl trithiophosphite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl trithiophosphite

CAS RN

1095-04-1
Record name Triphenyl phosphorotrithioite
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URL https://commonchemistry.cas.org/detail?cas_rn=1095-04-1
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Record name Triphenyl trithiophosphite
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Record name Triphenyl trithiophosphite
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Record name Triphenyl trithiophosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PG Jones, AK Fischer, L Frolova… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, catena-poly[copper(I)-μ-chloro-μ-[tris(phenylthio)phosphine-P:S]], [CuCl(C18H15PS3)]n, is polymeric. Only one of the S atoms acts as a donor to copper. …
Number of citations: 8 scripts.iucr.org
HS Tasker, HO Jones - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… paper, in the formation of triphenyl trithiophosphite and triphenyl trithiophosphate when the liquid was … Incidentally, it was found that triphenyl trithiophosphite can be oxidised to triphenyl …
Number of citations: 65 pubs.rsc.org
S Gastaldi, D Stien - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1095‐04‐1 ] C 18 H 15 PS 3 (MW 358.48) InChI = 1S/C18H15PS3/c1‐4‐10‐16(11‐5‐1)20‐19(21‐17‐12‐6‐2‐7‐13‐17)22‐18‐14‐8‐3‐9‐15‐18/h1‐15H InChIKey = …
Number of citations: 2 onlinelibrary.wiley.com
HO Jones, HS Tasker - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… No definihe gaseous product, however, was obtained from the reaction, and the only solid products, apart from sodium chloride, were phenyl disulphide , triphenyl trithiophosphite, and …
Number of citations: 48 pubs.rsc.org
DHR Barton, D Bridon, SZ Zard - Tetrahedron, 1989 - Elsevier
Carbon centered radicals obtained by decarboxylative transformation of suitable thiohydroxamate esters react with group Va trisphenyl-sulphides to give intermediates of general …
Number of citations: 56 www.sciencedirect.com
PV Ioannou, GM Tsivgoulis - Main Group Chemistry, 2011 - content.iospress.com
… Preparation of triphenyl trithiophosphite (8) … (4), may not be valid because the triphenyl trithiophosphite 8 in the solid state has a genuine single PS bond [9] and therefore does not form …
Number of citations: 5 content.iospress.com
PV Ioannou, DG Vachliotis… - … für anorganische und …, 2007 - Wiley Online Library
… Triphenyl trithiophosphite desulfurizes … Triphenyl trithiophosphite, (PhS)3P, desulfurized 3, equation (1). However, a small amount of Me2As-S-SPh (7), was produced by a mechanism …
Number of citations: 18 onlinelibrary.wiley.com
G Cerveau, G Chauviere, E Colomer… - Journal of Organometallic …, 1981 - Elsevier
… Cyclometalation of iron complexes also occurs easily (125 W lamp) with the corresponding ligands such as tribenzylphosphine or triphenyl trithiophosphite in which the 0 has been …
Number of citations: 22 www.sciencedirect.com
JR Wagner, DG Hendricker - Journal of Organometallic Chemistry, 1975 - Elsevier
The reaction of trithiophosphites, P(SR) 3 (R = CH 3 , C 2 H 5 and C 6 H 5 ), with M(CO) 5 X (M = Mn, Re, X = Cl, Br) yields complexes of the general formula M(CO) 4 P(SR) 3 X and M(…
Number of citations: 4 www.sciencedirect.com
FH Musa, BW Tattershall - Journal of the Chemical Society, Dalton …, 1984 - pubs.rsc.org
P4S3 under glass-filtered uv irradiation is rapidly cleaved by alkyl and aryl disulphides to give tetrathiophosphate esters, SP(SR)3, and trithiophosphite esters, P(SR)3(R = Me or Ph), in …
Number of citations: 6 pubs.rsc.org

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